molecular formula C9H9N3O2 B13671366 5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide

5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B13671366
M. Wt: 191.19 g/mol
InChI Key: GCJVZYHWXGVONR-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by methoxylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 5-Methoxyimidazo[1,2-a]pyridine
  • 2-Phenylimidazo[1,2-a]pyridine

Uniqueness

5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity under certain conditions .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-methoxyimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C9H9N3O2/c1-14-8-4-2-3-7-11-5-6(9(10)13)12(7)8/h2-5H,1H3,(H2,10,13)

InChI Key

GCJVZYHWXGVONR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=C(N21)C(=O)N

Origin of Product

United States

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